

Asuptegravir: A Technical Guide for Researchers

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Introduction

Asuptegravir is a potent and selective inhibitor of the human immunodeficiency virus 1 (HIV-1) integrase enzyme. As a member of the integrase strand transfer inhibitor (INSTI) class of antiretroviral drugs, **Asuptegravir** targets a critical step in the HIV-1 replication cycle, preventing the integration of the viral genome into the host cell's DNA. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Asuptegravir**, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Chemical Structure Asuptegravir Chemical Structure

Figure 1. 2D Chemical Structure of Asuptegravir.

Chemical Identifiers



Identifier	Value	
IUPAC Name	(4'R,12a'S)-N-(2,4-difluorobenzyl)-7'-hydroxy-4'-methyl-6',8'-dioxo-6',8',12',12a'-tetrahydro-2'H,4'H-spiro[cyclopropane-1,3'-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine]-9'-carboxamide	
CAS Number	2765212-92-6[1]	
Molecular Formula	C22H21F2N3O5[1]	
SMILES	C[C@H]1CN2C(=O)C(=C(O)C2=O)C(=O)N[C@]13CC(OC3)C2=CC=C(F)C=C2F	

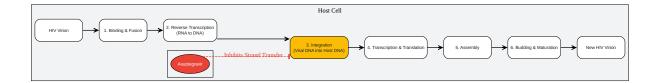
Physicochemical Properties

Property	- Value	Source
Molecular Weight	445.42 g/mol	[1]
Appearance	Solid	[1]
Solubility	Soluble in DMSO	[1]
Melting Point	Not available	
Boiling Point	Not available	_
рКа	Not available	_

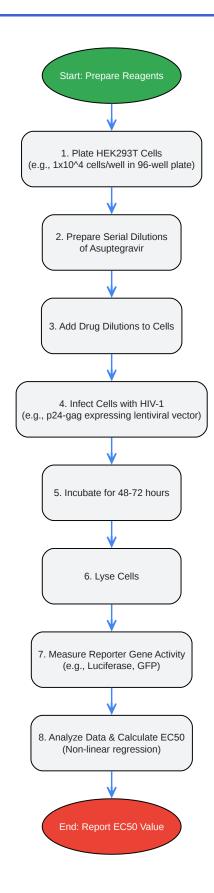
Mechanism of Action

Asuptegravir is an HIV-1 integrase strand transfer inhibitor (INSTI). The HIV-1 integrase is a key enzyme responsible for two crucial catalytic reactions: 3'-processing of the viral DNA ends and the subsequent strand transfer reaction that covalently links the viral DNA to the host cell's chromosomal DNA. Asuptegravir specifically inhibits the strand transfer step, thereby preventing the formation of the integrated provirus. This blockade of integration is a terminal step for the replication of the virus.









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References

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- 2. Recent advances in the development of integrase inhibitors for HIV treatment PMC [pmc.ncbi.nlm.nih.gov]
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